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Introduction

Ethyltriphenylphosphonium iodide (ETPPI), with the CAS number 4736-60-1, is a
quaternary phosphonium salt that serves as a vital reagent in synthetic organic chemistry.[1][2]
It is most recognized for its critical role as a precursor to a phosphorus ylide in the Wittig
reaction, a powerful and widely used method for the synthesis of alkenes from aldehydes and
ketones.[3][4] Beyond its cornerstone application in olefination reactions, ETPPI also functions
as an effective phase-transfer catalyst (PTC), facilitating reactions between reactants in
immiscible phases.[2][3] Its versatility makes it a valuable tool in the synthesis of a wide array
of fine chemicals, including pharmaceuticals, natural products, and advanced materials.[4] This
guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic
data, and key applications, including detailed experimental protocols.

Chemical and Physical Properties

Ethyltriphenylphosphonium iodide is typically a white to slightly yellowish crystalline powder.
[5] It is sensitive to light and hygroscopic. The compound is soluble in polar solvents such as
acetone, chloroform, dichloromethane, and methanol, but only slightly soluble in water.[5][6]

Table 1: Physical and Chemical Properties of Ethyltriphenylphosphonium lodide
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Property Value Reference(s)

CAS Number 4736-60-1 [5]

Molecular Formula C20H20IP [5]

Molecular Weight 418.25 g/mol [1]
White to pale yellow crystalline

Appearance [1][5]
powder

Melting Point 164-168 °C [1][7]

Boiling Point 337 °C (decomposes) [8]

Density 1.500 g/cm3 [5]
Slightly soluble in water;

Solubility Soluble in acetone, chloroform,  [5][6]

dichloromethane, methanol

Storage Temperature

Room temperature, in a dark,

inert atmosphere

[5]

Spectroscopic Data

The structural integrity of ethyltriphenylphosphonium iodide can be confirmed through

various spectroscopic techniques. While a complete dataset for the iodide salt is not fully

available, data from the analogous bromide salt (ethyltriphenylphosphonium bromide) is

presented for the cation, as the spectroscopic behavior is nearly identical.

Table 2: Spectroscopic Data for Ethyltriphenylphosphonium Cation
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Data (for
Technique Ethyltriphenylphosphonium Interpretation
bromide/iodide)
The aromatic protons on the
Signals in the range of 7.6-8.0 three phenyl rings appear as a
H NMR ppm (m, 15H), a multiplet for complex multiplet. The ethyl
the P-CHz protons, and a group protons are split by both
triplet for the CHs protons. the adjacent protons and the
phosphorus atom.
) ) The carbon atoms directly
Aromatic carbons appear in
bonded to the phosphorus
the 118-135 ppm range. The )
13C NMR atom show coupling (J-
P-CH: carbon and the CHs ) o o
o ) coupling), resulting in splitting
carbon have distinct shifts. )
of the signal.
~3050 (aromatic C-H stretch), The spectrum shows
~2980 (aliphatic C-H stretch), characteristic peaks for the
~1587 (C=C aromatic ring phenyl groups (aromatic C-H
FT-IR (cm™1) stretch), ~1485, 1437 and C=C stretches) and the

(aromatic ring vibrations),
~1110 (P-Ph stretch), ~720,
~690 (C-H out-of-plane bend).

ethyl group (aliphatic C-H
stretches). The strong P-Ph

stretch is also a key indicator.

Mass Spectrometry (m/z)

Cation: [C20H20P]* at m/z
291.13.

The primary ion observed
corresponds to the
ethyltriphenylphosphonium
cation. Fragmentation would
likely involve the loss of the
ethyl group (m/z 262,
triphenylphosphine) or

cleavage of the phenyl rings.

Synthesis of Ethyltriphenylphosphonium lodide

The synthesis of ethyltriphenylphosphonium iodide is a straightforward nucleophilic

substitution reaction (Sn2) between triphenylphosphine and ethyl iodide.[3] The lone pair of
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electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic ethyl group of

ethyl iodide, displacing the iodide ion to form the phosphonium salt.

Experimental Protocol: Synthesis of
Ethyltriphenylphosphonium lodide

Materials:

Triphenylphosphine (PPhs)
Ethyl iodide (CH3CHz2l)

Toluene or another suitable solvent (e.g., acetonitrile)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
triphenylphosphine in a minimal amount of dry toluene.

Add a stoichiometric equivalent of ethyl iodide to the solution.

Heat the reaction mixture to reflux and maintain for several hours. A more rapid synthesis
can be achieved using microwave irradiation at 150°C for 4 hours, which can yield up to
99%.

As the reaction proceeds, a white precipitate of ethyltriphenylphosphonium iodide will
form.

After the reaction is complete, allow the mixture to cool to room temperature.
Collect the solid product by vacuum filtration.

Wash the collected solid with a small amount of cold solvent (e.g., toluene or diethyl ether) to
remove any unreacted starting materials.

Dry the product under vacuum to obtain pure ethyltriphenylphosphonium iodide.
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Sn2 Reaction
Toluene, Reflux or Microwave)

Triphenylphosphine
(PPhs)

Sn2 Reaction

Ethyl lodide ] (Toluene, Reflux or Microwave)
(CHsCHal) )

Step 1: Ylide Formation

Strong Base
(e.g., n-BuLi)

[Ethyltriphenylphosphonium Iodide]

Deprotonation

Step 2: Reaction with Carbonyl
Aldehyde or Ketone
(R2C=0)

ucleophilic Attack

Betaine Intermediate

Ring Closure

Phosphorus Ylide

Oxaphosphetane
Intermediate

Decomposition

'/gtep 3: Product Formﬁ\i‘on
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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and industry.

Contact
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